molecular formula C24H22N2O3 B5108587 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B5108587
M. Wt: 386.4 g/mol
InChI Key: BHSQYQUQOZJMJA-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound that features a 1,3-benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with quinoline derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with molecular targets such as tubulin. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: These compounds share the 1,3-benzodioxole ring system and exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline core structure that have diverse applications in medicinal chemistry.

Uniqueness

1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is unique due to its combined 1,3-benzodioxole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Biological Activity

The compound 1,3-benzodioxol-5-yl[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a synthetic derivative that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and recent findings from case studies.

Chemical Structure and Properties

This compound can be categorized under the class of benzodioxoles , which are known for their diverse biological activities. The structural formula is depicted as follows:

C20H19NO3\text{C}_{20}\text{H}_{19}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) : Research indicates that the compound may modulate insulin signaling by inhibiting GSK3B, which plays a critical role in glycogen synthesis and metabolism regulation. This inhibition can lead to enhanced insulin sensitivity and reduced risk of insulin resistance .
  • Regulation of Apoptotic Pathways : The compound has been shown to influence apoptotic signaling pathways. It promotes the formation of anti-apoptotic complexes that inhibit extrinsic apoptosis, particularly under weak apoptotic signals .
  • Impact on Protein Synthesis : It also regulates protein synthesis by affecting initiation factors involved in translation, which may contribute to its effects on cell growth and proliferation .

Biological Activities

The following table summarizes key biological activities associated with the compound:

Activity Description References
Antiproliferative Inhibits cancer cell proliferation in vitro, showing potential as an anti-cancer agent.
Anti-inflammatory Exhibits significant anti-inflammatory properties in preclinical models.
Neuroprotective Effects Demonstrates protective effects against neurodegeneration by modulating apoptotic pathways.
Insulin Sensitization Enhances insulin sensitivity through GSK3B inhibition.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM, indicating moderate potency against tumor growth .
  • Diabetes Management : Another investigation focused on the compound's ability to enhance insulin signaling in diabetic models. Results showed improved glucose uptake and glycogen synthesis, suggesting its role as a potential therapeutic agent for type 2 diabetes .
  • Neuroprotection : In animal models of neurodegenerative diseases, the compound exhibited significant neuroprotective effects by reducing neuronal apoptosis and promoting cell survival pathways .

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-13-20(25-18-7-3-2-4-8-18)19-9-5-6-10-21(19)26(16)24(27)17-11-12-22-23(14-17)29-15-28-22/h2-12,14,16,20,25H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSQYQUQOZJMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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